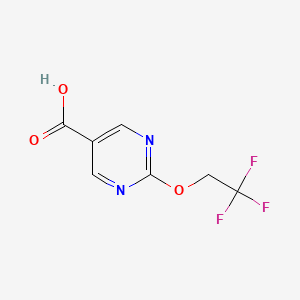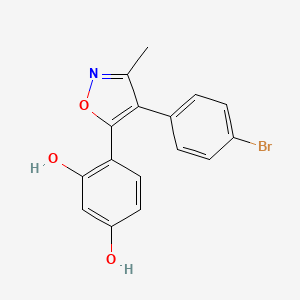
5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)benzyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)benzyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C20H13F4N5O2 and its molecular weight is 431.351. The purity is usually 95%.
BenchChem offers high-quality 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)benzyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)benzyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Therapeutic Potential
Antitubercular Activity
The 1,3,4-oxadiazole moiety in compounds is recognized for its potent antitubercular properties against various mycobacteria strains, offering promising avenues for the design of new anti-TB compounds (Asif, 2014).
Bioactivities of Oxadiazole Derivatives
Oxadiazole derivatives, including 1,3,4-oxadiazole, are reported to exhibit a broad spectrum of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making them valuable for drug synthesis (Jalhan et al., 2017).
1,3,4-Oxadiazole-Based Therapeutic Agents
The peculiar structural feature of the 1,3,4-oxadiazole ring aids its derivatives in binding with different enzymes and receptors, eliciting a range of bioactivities. These derivatives are used extensively for treating various ailments, highlighting their significant therapeutic value (Verma et al., 2019).
Fluorinated Pyrimidines in Cancer Treatment
The fluorinated pyrimidines (FPs), especially 5-Fluorouracil, are extensively used in cancer treatment. The review sheds light on the synthesis methods, molecular interactions, and the roles of FP in inhibiting various RNA- and DNA-modifying enzymes, which are crucial in cancer therapeutics (Gmeiner, 2020).
Chemical Analysis and Other Applications
Optoelectronic Materials
The review emphasizes the importance of quinazoline and pyrimidine fragments in creating novel optoelectronic materials. Substituted quinazolines and pyrimidine derivatives have been identified as crucial in the development of materials for organic light-emitting diodes and other electronic devices (Lipunova et al., 2018).
Chemistry of 1,2,4-Oxadiazoles
The synthesis methods of 1,2,4-oxadiazoles are reviewed, highlighting the use of primary amidoximes and acylating agents. These compounds, based on their chemical properties, play a significant role in various pharmaceutical and chemical applications (Kayukova, 2005).
Pharmacophore Design for p38α MAP Kinase Inhibitors
The review discusses synthetic compounds with imidazole scaffolds, particularly focusing on their role as selective inhibitors of the p38 mitogen-activated protein kinase. These inhibitors are important in controlling proinflammatory cytokines, with implications in various inflammatory conditions (Scior et al., 2011).
Propiedades
IUPAC Name |
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[[4-(trifluoromethoxy)phenyl]methyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N5O2/c21-16-4-2-1-3-14(16)18-28-19(31-29-18)15-10-25-11-27-17(15)26-9-12-5-7-13(8-6-12)30-20(22,23)24/h1-8,10-11H,9H2,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYASAZVYQKPSCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=CN=C3NCC4=CC=C(C=C4)OC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)benzyl)pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] (2S)-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylbutanoate](/img/structure/B2632107.png)
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2632108.png)
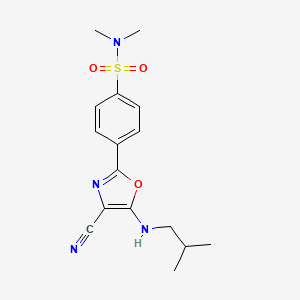
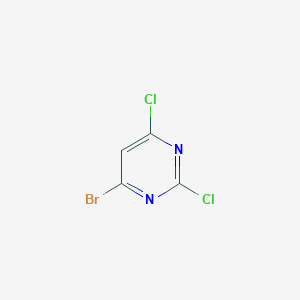

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2632115.png)

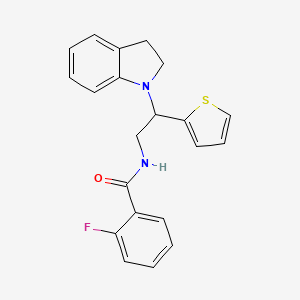

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2632122.png)
![3-(2,5-difluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2632123.png)
![2-(3,5-difluorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2632124.png)
